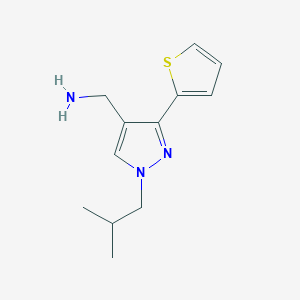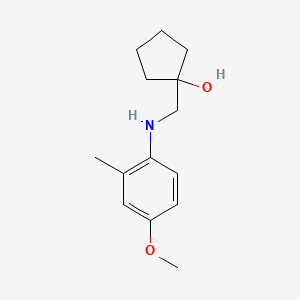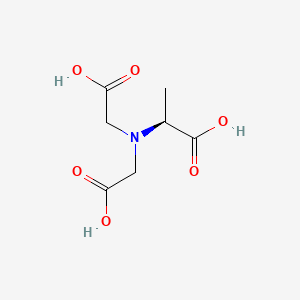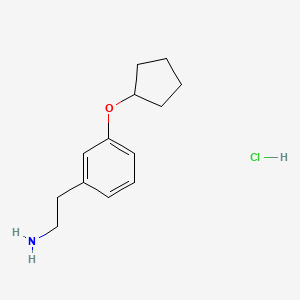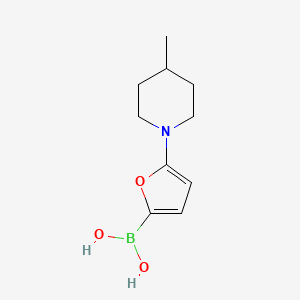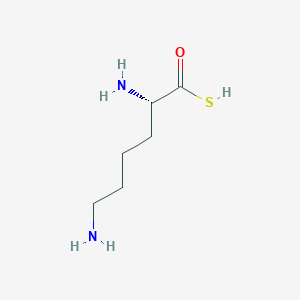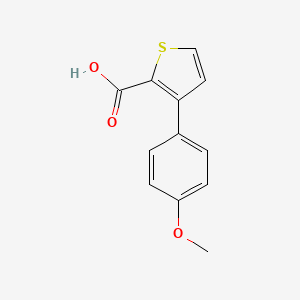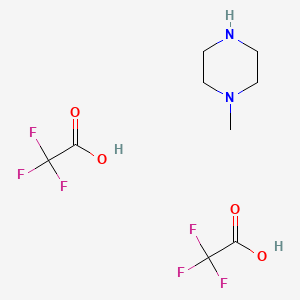
1-Methylpiperazine bis(2,2,2-trifluoroacetate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylpiperazine bis(2,2,2-trifluoroacetate) is a chemical compound that belongs to the piperazine family. It is characterized by the presence of a methyl group attached to the piperazine ring and two trifluoroacetate groups. This compound is known for its unique properties and diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-Methylpiperazine bis(2,2,2-trifluoroacetate) typically involves the reaction of 1-Methylpiperazine with trifluoroacetic acid. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction. The process can be carried out at room temperature or under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-Methylpiperazine bis(2,2,2-trifluoroacetate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the trifluoroacetate groups are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methylpiperazine bis(2,2,2-trifluoroacetate) has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of various bioactive molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-Methylpiperazine bis(2,2,2-trifluoroacetate) involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its unique structure allows it to interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Methylpiperazine bis(2,2,2-trifluoroacetate) can be compared with other similar compounds such as:
1-Methylpiperazine: A simpler compound with a similar piperazine ring structure but without the trifluoroacetate groups.
1-Ethylpiperazine: Another piperazine derivative with an ethyl group instead of a methyl group.
2-Methyl-1-(oxetan-3-yl)piperazine bis(2,2,2-trifluoroacetate): A compound with a similar trifluoroacetate substitution but with an oxetane ring attached to the piperazine.
The uniqueness of 1-Methylpiperazine bis(2,2,2-trifluoroacetate) lies in its specific trifluoroacetate substitution, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C9H14F6N2O4 |
|---|---|
Molecular Weight |
328.21 g/mol |
IUPAC Name |
1-methylpiperazine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H12N2.2C2HF3O2/c1-7-4-2-6-3-5-7;2*3-2(4,5)1(6)7/h6H,2-5H2,1H3;2*(H,6,7) |
InChI Key |
KSKKAHFASFSUKK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCNCC1.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


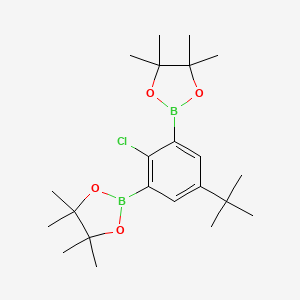
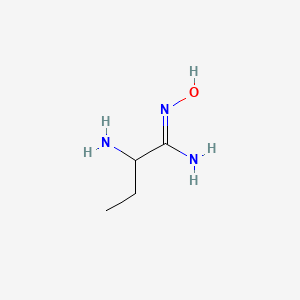
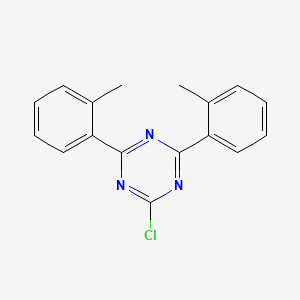
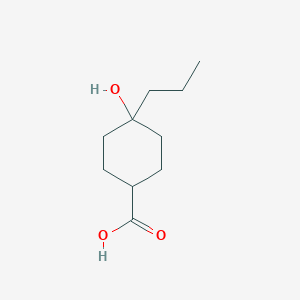
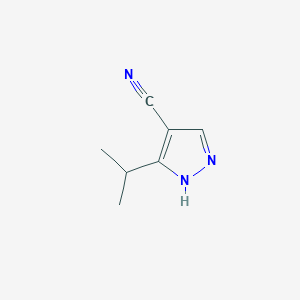
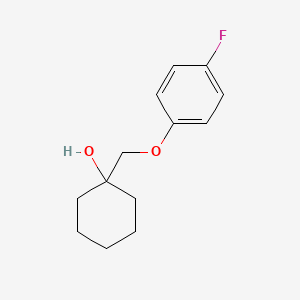
![[2,3'-Bipyridin]-3-ylmethanamine](/img/structure/B13345628.png)
